molecular formula C15H11FO4 B1440919 3-(2-Fluoro-4-methoxycarbonylphenyl)benzoic acid CAS No. 1261915-45-0

3-(2-Fluoro-4-methoxycarbonylphenyl)benzoic acid

Cat. No.: B1440919
CAS No.: 1261915-45-0
M. Wt: 274.24 g/mol
InChI Key: YTSVKVNTVUOEML-UHFFFAOYSA-N
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Description

3-(2-Fluoro-4-methoxycarbonylphenyl)benzoic acid is a substituted benzoic acid derivative characterized by a fluorine atom at the 2-position and a methoxycarbonyl (-COOCH₃) group at the 4-position of the pendant phenyl ring attached to the benzoic acid core. This structural configuration imparts distinct physicochemical properties, such as altered solubility, acidity, and metabolic stability compared to unsubstituted benzoic acid or its simpler derivatives. The compound has been cataloged as a research chemical (Ref: 10-F637178) but is currently listed as discontinued in commercial inventories .

Properties

IUPAC Name

3-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO4/c1-20-15(19)11-5-6-12(13(16)8-11)9-3-2-4-10(7-9)14(17)18/h2-8H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSVKVNTVUOEML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683356
Record name 2'-Fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261915-45-0
Record name 2'-Fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(2-Fluoro-4-methoxycarbonylphenyl)benzoic acid typically involves:

  • Formation of the biaryl linkage between two aromatic rings.
  • Introduction of fluorine substituents at specific positions.
  • Installation of the methoxycarbonyl (ester) group.
  • Final conversion to the benzoic acid moiety if starting from ester precursors.

The key step in assembling the biaryl structure is often a Suzuki-Miyaura cross-coupling reaction , a palladium-catalyzed process that couples an aryl halide with an arylboronic acid or ester under mild conditions, enabling high regioselectivity and functional group tolerance.

Suzuki-Miyaura Coupling Approach

This method is the most common and efficient for synthesizing fluorinated biaryl carboxylic acids with methoxycarbonyl substituents.

  • Reactants : Typically, an aryl halide (such as 2-fluoro-4-bromobenzoic acid or its ester) and a boronic acid or boronate ester bearing the complementary aromatic ring substituted with a methoxycarbonyl group.
  • Catalyst : Palladium complexes such as Pd(dppf)Cl2·CH2Cl2 or Pd(PPh3)4.
  • Base : Potassium carbonate (K2CO3) or potassium phosphate (K3PO4).
  • Solvent : Mixtures of dioxane/water, tetrahydrofuran (THF)/water, or methanol/water.
  • Conditions : Heating at 80–120 °C, sometimes under microwave irradiation to accelerate the reaction.
  • Outcome : Formation of the biaryl bond linking the two aromatic rings, preserving the fluorine and methoxycarbonyl groups.

Example from Related Compounds:

Step Reagents/Conditions Notes
Aryl halide + Arylboronic acid Pd catalyst, K2CO3 base, dioxane/water solvent, 100 °C, 1–3 h Efficient formation of biaryl bond
Ester hydrolysis (if needed) LiOH in THF/water/MeOH, 40–45 °C, 20–72 h Converts methyl ester to carboxylic acid

This method is supported by literature on similar fluorinated benzoic acid derivatives, where Suzuki coupling followed by hydrolysis yields the target acid with high purity and yield.

Ester Hydrolysis to Carboxylic Acid

If the starting material or intermediate is a methyl ester (methoxycarbonyl group), the final step usually involves hydrolysis to the free acid:

  • Reagents : Lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
  • Solvent system : Mixtures of THF, water, and methanol.
  • Conditions : Mild heating (40–45 °C) for 20–72 hours.
  • Work-up : Acidification with dilute hydrochloric acid to precipitate the free acid, followed by filtration or extraction.
  • Purification : Flash chromatography or recrystallization.

This step ensures the methoxycarbonyl group is converted to the carboxylic acid functional group, completing the synthesis of this compound if starting from the ester form.

Alternative Synthetic Routes and Considerations

  • Direct fluorination : Fluorine substitution is generally introduced via fluorinated starting materials rather than late-stage fluorination, due to the difficulty of selective fluorination on aromatic rings.
  • Use of protected intermediates : Sometimes protecting groups are used on sensitive functional groups during coupling reactions.
  • Microwave-assisted synthesis : Microwave irradiation can be employed to reduce reaction times and improve yields during coupling steps.
  • Purification : Flash chromatography on silica gel is the standard method to purify intermediates and final products.

Data Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Purpose/Outcome
1 Suzuki-Miyaura coupling Aryl halide + Arylboronic acid, Pd catalyst, K2CO3, dioxane/water, 100 °C, 1–3 h Formation of biaryl bond with fluorine and ester substituents
2 Ester hydrolysis LiOH, THF/water/MeOH, 40–45 °C, 20–72 h Conversion of methoxycarbonyl ester to carboxylic acid
3 Work-up and purification Acidification, extraction, flash chromatography Isolation of pure this compound

Research Findings and Optimization

  • The Suzuki coupling step is highly efficient for synthesizing fluorinated biaryl acids with methoxycarbonyl groups, offering good yields (often >80%) and regioselectivity.
  • Microwave irradiation during coupling can shorten reaction times significantly (down to 1 hour) without compromising yield or purity.
  • Hydrolysis conditions must be carefully controlled to avoid side reactions, especially with sensitive fluorinated aromatics.
  • Purification by flash chromatography is effective for removing palladium residues and side products.

Chemical Reactions Analysis

3-(2-Fluoro-4-methoxycarbonylphenyl)benzoic acid undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

  • Synthesis of Bioactive Compounds :
    • This compound serves as a crucial building block in the synthesis of various bioactive molecules, including potential anti-obesity and anti-diabetic agents. For instance, derivatives of this compound have been utilized to develop retinoid-X-receptor antagonists that may have therapeutic implications in treating obesity and diabetes .
  • Anticancer Research :
    • The compound has been investigated for its role in synthesizing retinoid-X-receptor agonists, which are being explored for their potential to treat several types of cancers. The structural modifications involving 3-(2-Fluoro-4-methoxycarbonylphenyl)benzoic acid have shown promising results in enhancing the efficacy of these compounds against cancer cells .
  • Antimicrobial Activity :
    • Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against various bacterial strains, including Gram-positive and Gram-negative bacteria. This suggests its potential use in developing new antimicrobial agents .

Biological Studies

  • Enzyme Interaction Studies :
    • The unique structure of this compound allows it to interact with specific enzymes, making it useful in studying metabolic pathways and enzyme kinetics. Its fluorine substituent can enhance binding affinity to certain targets, thereby facilitating detailed biochemical investigations .
  • Pharmacological Research :
    • As a part of pharmacological studies, this compound is being evaluated for its effects on various biological systems, particularly regarding its influence on metabolic processes and receptor interactions .

Industrial Applications

  • Specialty Chemicals Production :
    • In industrial settings, this compound is utilized in the production of specialty chemicals. Its chemical properties make it suitable for large-scale synthesis processes, particularly involving reactions like Suzuki–Miyaura coupling, which are essential for forming complex organic molecules .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

Study ReferenceFocus AreaKey Findings
Jiang et al., 2008Medicinal ChemistryDeveloped diazepinylbenzoic acid derivatives as potential anti-diabetic agents using this compound as a precursor .
Sakaki et al., 2007Anticancer ResearchInvestigated the synthesis of retinoid-X-receptor agonists showing potential anticancer activity .
PMC3008027Antimicrobial ActivityDemonstrated antimicrobial effects against multiple bacterial strains, indicating potential for new antibiotic development .

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-4-methoxycarbonylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluoro and methoxycarbonyl groups play a crucial role in its reactivity and binding affinity to target molecules. Detailed studies on its mechanism of action are essential to understand its effects at the molecular level .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Substituent Position and Electronic Effects
  • 3-(2-Fluoro-4-methoxycarbonylphenyl)benzoic Acid: The fluorine atom at the 2-position exerts an electron-withdrawing inductive effect, which may enhance the acidity of the carboxylic acid group.
  • 4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic Acid (CAS 1261970-23-3): Chlorine at the 4-position (electron-withdrawing) and methoxy at the 2-position (electron-donating) create a polarized aromatic system. The additional fluorine on the benzoic acid core may further increase acidity compared to non-fluorinated analogs .
  • 4-(2-Methoxy-5-(trifluoromethyl)phenyl)benzoic Acid (BA-4108):

    • The trifluoromethyl (-CF₃) group is strongly electron-withdrawing and hydrophobic, likely reducing solubility in polar solvents. The methoxy group at the 2-position may counteract this slightly via resonance donation .
Solubility and Lipophilicity
  • This compound: Predicted to have moderate lipophilicity due to the methoxycarbonyl group. No experimental solubility data is available, but analogs with similar substituents (e.g., 4-aryl benzoic acids) typically exhibit logP values between 2.5–3.5 .
  • 4-(3-Chloro-4-fluorophenyl)benzoic Acid (CAS 195457-73-9):

    • Molecular weight 250.65 g/mol; chloro and fluoro substituents likely result in higher logP (~3.0) compared to the methoxycarbonyl derivative due to reduced polarity .
Metabolic Stability
  • This compound :

    • The methoxycarbonyl group is susceptible to esterase-mediated hydrolysis, which may limit its metabolic stability in vivo. Fluorine substitution can slow oxidative metabolism .
  • LY293111 (Preclinical Compound) :

    • A related benzoic acid derivative with a complex ether-propoxy chain. In vitro studies in rats showed extensive metabolism via hydroxylation and glucuronidation, highlighting the impact of substituent complexity on clearance .
Toxicity Profiles
  • 3-(2-Chloro-4-(trifluoromethyl)phenoxy)benzoic Acid: Oral LD₅₀ in rats is 1170 mg/kg, indicating moderate toxicity. The chloro and trifluoromethyl groups may contribute to hepatotoxic effects .

Research Implications

  • The methoxycarbonyl group in This compound makes it a candidate for prodrug strategies, where ester hydrolysis could release active metabolites.
  • Fluorine and chloro analogs (e.g., ) are more metabolically stable and may serve as better leads for drug discovery.
  • Future studies should explore substituent tuning to balance lipophilicity and solubility for optimized pharmacokinetics.

Biological Activity

3-(2-Fluoro-4-methoxycarbonylphenyl)benzoic acid is a synthetic organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. The compound's structure, featuring fluorine and methoxycarbonyl substituents, influences its interaction with biological targets, making it a subject of interest in various research fields.

Chemical Structure and Properties

The molecular formula of this compound is C15H12F2O4C_{15}H_{12}F_2O_4, with a molecular weight of approximately 302.25 g/mol. The presence of the fluorine atom enhances the compound's ability to form hydrogen bonds, which is crucial for its biological interactions. The methoxycarbonyl group contributes to the compound's lipophilicity and overall reactivity.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. The fluorine atoms enhance binding affinity, while the methoxycarbonyl group can participate in hydrogen bonding, influencing the compound's efficacy in biological systems.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related benzoic acid derivatives have shown activity against various bacterial strains, including Klebsiella pneumoniae and Escherichia coli . These findings suggest that the compound may possess similar inhibitory effects on pathogenic bacteria due to its structural characteristics .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory potential. In vitro studies have demonstrated that benzoic acid derivatives can inhibit pro-inflammatory cytokines, indicating a possible therapeutic role in treating inflammatory diseases. The mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway.

Anticancer Activity

Emerging evidence suggests that this compound could have anticancer properties. Compounds with similar structures have been investigated as potential retinoid-X-receptor antagonists, which play a role in cancer cell proliferation and differentiation. Preliminary studies indicate that these compounds may induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

Case Studies

StudyFindingsReference
Antimicrobial Activity Demonstrated efficacy against Klebsiella pneumoniae with an IC50 value of approximately 10 μM
Anti-inflammatory Effects Inhibition of COX-2 expression in vitro, suggesting potential use in inflammatory diseases
Anticancer Potential Induced apoptosis in breast cancer cell lines; further research required for clinical applications

Q & A

Q. What are the recommended synthetic routes for preparing 3-(2-Fluoro-4-methoxycarbonylphenyl)benzoic acid, and how can reaction conditions be optimized?

The synthesis typically involves multi-step functionalization of benzoic acid derivatives. A plausible route starts with fluorination and methoxycarbonylation of a phenyl precursor. For example, chlorination of 4-(methylsulfanyl)benzoic acid analogs using FeCl₃ as a catalyst under controlled conditions can introduce halogens, followed by nucleophilic aromatic substitution with a fluorine source (e.g., KF) . The methoxycarbonyl group can be introduced via esterification using methanol and a coupling agent like DCC. Optimization involves monitoring reaction temperatures (e.g., 60–80°C for esterification) and using anhydrous solvents to minimize hydrolysis. Purity can be enhanced via recrystallization from ethanol/water mixtures (3:1 v/v) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid (70:30) to assess purity (>98% recommended for pharmacological studies) .
  • NMR : ¹H NMR (DMSO-d6) should show peaks for the aromatic protons (δ 7.2–8.1 ppm), methoxy group (δ 3.8–3.9 ppm), and carboxylic acid (δ 12.5 ppm, broad). ¹³C NMR confirms the carbonyl (δ ~167 ppm) and fluorine-substituted carbons .
  • FT-IR : Look for C=O stretches at ~1700 cm⁻¹ (ester) and ~1680 cm⁻¹ (carboxylic acid) .

Q. What are the critical storage and handling protocols for this compound?

Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the ester group. Use desiccants to avoid moisture absorption. Handle in a fume hood with PPE (gloves, lab coat) due to potential irritancy of fluorinated aromatic compounds .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic and steric effects of the fluorine and methoxycarbonyl substituents on reactivity?

Density-functional theory (DFT) studies (e.g., B3LYP/6-31G*) reveal that the fluorine atom withdraws electron density via inductive effects, polarizing the aromatic ring and directing electrophilic substitution to the meta position. The methoxycarbonyl group introduces steric hindrance, reducing reaction rates at the adjacent carbon. Exact exchange functionals improve accuracy in predicting thermodynamic properties like atomization energies (average deviation <2.4 kcal/mol) . These insights guide catalyst selection for further derivatization.

Q. What strategies resolve contradictions in reported biological activity data for this compound (e.g., enzyme inhibition vs. no activity)?

Discrepancies often arise from assay conditions. For example:

  • pH Sensitivity : The carboxylic acid group’s ionization state (pKa ~2.8) affects binding to targets like cyclooxygenase-2. Use buffers at physiological pH (7.4) for consistent results .
  • Metabolite Interference : Check for ester hydrolysis in cell culture media (e.g., esterase activity in serum). Employ LC-MS to quantify intact compound vs. metabolites .
  • Structural Confirmation : Re-examine batch purity via X-ray crystallography to rule out polymorphic effects .

Q. How can substituent modifications (e.g., replacing fluorine with chloro or methoxy groups) impact pharmacological properties?

A SAR (structure-activity relationship) study comparing analogs shows:

  • Fluorine : Enhances metabolic stability and bioavailability (logP ~2.1) via reduced CYP450 metabolism.
  • Chloro : Increases lipophilicity (logP ~2.5) but may introduce hepatotoxicity.
  • Methoxy : Lowers activity in CNS targets due to increased polarity (logP ~1.8).
    Use QSAR models with descriptors like polar surface area and Hammett constants to predict ADME profiles .

Q. What spectroscopic techniques are most effective in tracking real-time reactions involving this compound?

  • In-situ FT-IR : Monitors ester carbonyl (~1700 cm⁻¹) and carboxylic acid (~1680 cm⁻¹) groups during hydrolysis or coupling reactions.
  • LC-MS/MS : Quantifies intermediates in multi-step syntheses with a limit of detection (LOD) of 0.1 µg/mL.
  • 19F NMR : Provides direct insight into fluorine’s electronic environment (δ -110 to -120 ppm for aryl-F) under varying reaction conditions .

Methodological Notes

  • Contradictory Data : Cross-validate results using orthogonal techniques (e.g., NMR + X-ray for crystal structure confirmation) .
  • Safety : Prioritize fluorine-specific waste disposal protocols to prevent environmental release .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(2-Fluoro-4-methoxycarbonylphenyl)benzoic acid
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3-(2-Fluoro-4-methoxycarbonylphenyl)benzoic acid

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